2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C6H8ClF3N4 and its molecular weight is 228.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit c-met and vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
Similar compounds have been shown to inhibit the activity of c-met and vegfr-2 kinases . This inhibition could potentially lead to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The inhibition of c-met and vegfr-2 kinases can affect multiple downstream pathways, including those involved in cell growth, survival, and angiogenesis .
Result of Action
The inhibition of c-met and vegfr-2 kinases could potentially lead to a decrease in cell proliferation and angiogenesis .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met protein kinase and GABA A receptors . The interaction with c-Met protein kinase involves inhibition of the kinase activity, which is crucial for various cellular processes including cell growth and differentiation . Additionally, the modulation of GABA A receptors by this compound affects neurotransmission and has implications for neurological research .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to alter the signaling pathways involving c-Met, leading to changes in cell proliferation and apoptosis . Furthermore, the modulation of GABA A receptors impacts neuronal cell function and can influence gene expression related to neurotransmission . These cellular effects make this compound a valuable tool in studying various cellular mechanisms and potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met protein kinase, inhibiting its activity and thereby affecting downstream signaling pathways . Additionally, it interacts with GABA A receptors, modulating their activity and influencing neurotransmission . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on c-Met protein kinase and modulatory effects on GABA A receptors, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit c-Met protein kinase activity and modulate GABA A receptor function without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been reported . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with c-Met protein kinase and GABA A receptors . Additionally, it can be found in the nucleus, where it may influence gene expression . The subcellular localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action .
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4.ClH/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5;/h10H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKQIUGWAESGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.